Methyl 2-(4-chlorophenoxy)acetate

Overview

Description

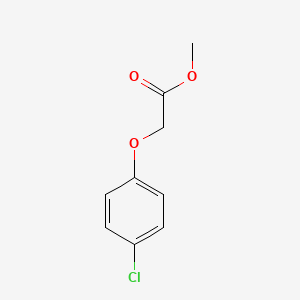

Methyl 2-(4-chlorophenoxy)acetate (CAS: Not explicitly provided; synonyms include "Methyl (4-chlorophenoxy)acetate" ) is an ester derivative of 4-chlorophenol and acetic acid. It is structurally characterized by a phenoxy group substituted with a chlorine atom at the para position, linked to a methyl ester moiety. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of hydrazides, triazoles, and other heterocyclic compounds with demonstrated biological activities . Its synthesis typically involves the reaction of 4-chlorophenol with methyl chloroacetate under reflux conditions, often catalyzed by KI to enhance yield . The methyl ester group confers distinct reactivity and physical properties compared to bulkier alkyl esters, influencing its applications in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-chlorophenoxy)acetate can be synthesized through the esterification of 4-chlorophenoxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants for several hours to achieve a high yield of the ester product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenoxy)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can facilitate substitution reactions.

Major Products

Oxidation: 4-chlorophenoxyacetic acid.

Reduction: 4-chlorophenoxyethanol.

Substitution: Various substituted phenoxyacetates depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Herbicide Development

Methyl 2-(4-chlorophenoxy)acetate is a significant precursor in the synthesis of herbicides, particularly those targeting broadleaf weeds. It is structurally related to MCPA (2-methyl-4-chlorophenoxyacetic acid), a widely utilized herbicide that mimics plant growth hormones (auxins). This mimicry induces uncontrolled growth in susceptible plants, leading to their death. The selective nature of these compounds allows for effective weed management in crops such as cereals and pastures, making them essential in modern agricultural practices .

Research on Environmental Impact

Current studies are focusing on the environmental impact of herbicides derived from this compound. Research indicates that while these compounds are effective in controlling weeds, they can also interact with metal ions in the soil, potentially increasing their bioavailability and affecting soil health and ecosystem dynamics .

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. For instance, it is utilized in the production of 3-(2-(4-chlorophenoxy)phenyl)-1-methyl-2,4-dione, which is an important intermediate for the synthesis of asenapine, an atypical antipsychotic medication. The synthetic routes involving this compound are characterized by their efficiency and cost-effectiveness, making them suitable for large-scale production .

Chemical Synthesis

Synthetic Routes

The compound is used as a building block in organic synthesis due to its functional groups that can participate in various chemical reactions. For example, it can undergo acylation reactions to form more complex molecules. The versatility of this compound in synthetic chemistry enhances its value in developing new materials and compounds .

Case Studies

Mechanism of Action

The mechanism of action of methyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. In plants, it acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventually the death of the plant. The compound’s effects are mediated through the auxin signaling pathway, which regulates various aspects of plant growth and development.

Comparison with Similar Compounds

Ethyl 2-(4-Chlorophenoxy)Acetate

- Structural Difference : The ethyl ester (C10H11ClO3) replaces the methyl group with an ethyl chain.

- Synthesis : Synthesized similarly using ethyl 2-chloroacetate instead of methyl chloroacetate . KI catalysis improves yield (83% for hydrazide derivatives) .

- Applications: Widely used to synthesize 2-(4-chlorophenoxy)acetohydrazide, a precursor for antifungal triazole-thioether derivatives .

- Reactivity : Ethyl esters generally hydrolyze slower than methyl esters under basic conditions, impacting their stability in drug formulations .

Ethyl 2-(4-Chlorophenoxy)Acetoacetate

- Structural Difference : Incorporates a keto group (C12H13ClO4), forming an acetoacetate ester .

- Properties : The keto group enhances reactivity in Claisen condensations. Molecular weight (256.7 g/mol) is higher than methyl/ethyl esters, affecting solubility and melting points.

- Applications : Used as a building block in ketone-based syntheses, diverging from the hydrazide pathways of simpler esters .

Methyl 2-(4-Chlorophenyl)Sulfanylacetate

- Structural Difference: Replaces the phenoxy oxygen with sulfur (C9H9ClO2S) .

- Molecular Weight: 216.68 g/mol, higher than methyl 2-(4-chlorophenoxy)acetate (200.45 g/mol), influencing pharmacokinetics .

Methyl 4-Chlorophenylacetate

- Structural Difference : The acetate group is directly attached to the phenyl ring (C9H9ClO2) without an ether linkage .

- Spectroscopic Data: The absence of an ether oxygen alters NMR shifts (e.g., ester carbonyl at ~δ 170 ppm in 13C NMR) compared to this compound .

- Applications : Used in fragrance and pharmaceutical intermediates, differing from the ether-linked esters’ roles in heterocyclic synthesis .

Bromophenyl Derivatives (e.g., 4-Bromophenyl (4-Chlorophenoxy)Acetate)

- Structural Difference : Substitutes chlorine with bromine (C14H10BrClO3) .

- Physical Properties : Increased molecular weight (341.58 g/mol) and lipophilicity (XLogP3: 4.7) enhance bioavailability but may raise toxicity concerns .

- Applications : Explored in materials science and as enzyme inhibitors due to halogen interactions .

Comparative Data Table

Biological Activity

Methyl 2-(4-chlorophenoxy)acetate is a chemical compound with significant biological activity, particularly in the fields of pharmacology and toxicology. This article provides a comprehensive overview of its biological properties, including its effects on various biological systems, mechanisms of action, and implications for further research.

Chemical Structure and Properties

Molecular Formula : C₉H₉ClO₃

Molecular Weight : 200.62 g/mol

CAS Number : 4841-22-9

The compound features a chlorophenoxy group, which is known to enhance its interaction with biological membranes. This structural characteristic is crucial for its biological activity, influencing its potential therapeutic applications as well as its toxicity.

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its ability to interact with various biological targets. The following sections detail the key areas of research regarding its biological effects.

1. Antimicrobial Activity

Research indicates that the chlorophenoxy group enhances the compound's ability to disrupt bacterial membranes, leading to antimicrobial effects. Studies have shown that derivatives of chlorophenoxy compounds can exhibit significant antibacterial activity against various pathogens, suggesting potential applications in treating infections.

2. Anticancer Properties

Several studies have explored the anticancer potential of this compound and related compounds. For instance, phenoxyacetic acid derivatives have been evaluated for their cytotoxic effects against cancer cell lines, including lung cancer (A549) and other tumor types. These studies often utilize molecular docking techniques to predict binding affinities to cancer-related targets .

3. Toxicological Implications

The compound's toxicity has been documented in various case studies, particularly concerning chlorophenoxy herbicides. For example, intentional self-poisoning incidents involving similar compounds have highlighted severe clinical outcomes, including gastrointestinal distress and potential fatality due to acute poisoning . Understanding these toxicological profiles is essential for assessing the safety of this compound in therapeutic contexts.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of this compound derivatives, researchers found that certain modifications to the chlorophenoxy structure significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The study utilized both in vitro assays and molecular modeling to elucidate the mechanisms behind these effects.

| Compound Name | Structure Features | Biological Activity | Unique Characteristics |

|---|---|---|---|

| This compound | Chlorophenoxy group | Antimicrobial | Enhanced membrane interaction |

| Related Phenoxy Derivative | Varied substitutions | Cytotoxic | Selective targeting of cancer cells |

Case Study 2: Toxicity Assessment

A prospective cohort study analyzed outcomes from patients presenting with symptoms of poisoning from chlorophenoxy herbicides, including this compound. The findings indicated that while most cases exhibited mild symptoms, a subset experienced severe toxicity leading to hospitalization and even fatalities due to cardiorespiratory complications .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for cell survival.

- Receptor Interaction : The compound can bind to various receptors, influencing cellular signaling pathways related to growth and apoptosis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(4-chlorophenoxy)acetate, and how can reaction completion be monitored experimentally?

- Methodological Answer : A common method involves nucleophilic substitution between 4-chlorophenol and methyl chloroacetate in the presence of a base (e.g., anhydrous K₂CO₃) in acetone under reflux (8–12 hours). The reaction is monitored via TLC using a hexane:ethyl acetate (3:1) solvent system . Post-reaction, the mixture is cooled, filtered, and purified via recrystallization (ethanol or aqueous workup) to isolate the ester. Yield optimization requires controlled stoichiometry (1:1.1 molar ratio of phenol to chloroacetate) and rigorous exclusion of moisture .

Q. How can researchers confirm the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a polar column (e.g., ZORBAX Eclipse Plus C18) to assess purity (>98% by area normalization) .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the methyl ester singlet (~3.7 ppm for CH₃O) and aromatic protons (δ 6.8–7.3 ppm for the 4-chlorophenyl group) .

- FT-IR : Ester C=O stretch at ~1740 cm⁻¹ and C-O-C absorption near 1250 cm⁻¹ .

- Elemental Analysis : Carbon and chlorine content should align with theoretical values (C: ~54%, Cl: ~18%) .

Q. What are the primary chemical reactions this compound undergoes, and how are they leveraged in derivatization?

- Methodological Answer :

- Hydrolysis : React with aqueous NaOH (1M) to yield 2-(4-chlorophenoxy)acetic acid, useful for salt formation (e.g., sodium salt for solubility studies) .

- Substitution : The 4-chlorophenyl group undergoes nucleophilic aromatic substitution (e.g., with amines or alkoxides) in polar aprotic solvents (DMF, DMSO) at 80–100°C .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the ester to 2-(4-chlorophenoxy)ethanol, a precursor for ether linkages .

Advanced Research Questions

Q. How can reaction by-products be identified and minimized during synthesis?

- Methodological Answer :

- By-Product Analysis : Common impurities include unreacted 4-chlorophenol (detected via HPLC retention time ~4.2 min) and dimerization products (e.g., bis-esters). GC-MS or LC-QTOF can identify trace by-products .

- Mitigation Strategies :

- Use excess methyl chloroacetate (10–15%) to drive the reaction to completion.

- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .

Q. What crystallographic techniques are suitable for resolving structural ambiguities in this compound derivatives?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SC-XRD) : Utilize SHELX software for structure refinement. Key parameters include R-factor < 0.05 and wR² < 0.15 for high confidence .

- Crystal Growth : Slow evaporation from ethanol/water (1:1) yields diffraction-quality crystals. Weak C–H⋯O interactions often stabilize the lattice .

- Data Collection : Use a Gemini Ultra diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 120 K to reduce thermal motion artifacts .

Q. How do electronic effects of the 4-chloro substituent influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Mechanistic Insight : The electron-withdrawing chloro group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic pathways. DFT calculations (B3LYP/6-31G*) show a LUMO energy of −1.8 eV, favoring Suzuki-Miyaura coupling with aryl boronic acids .

- Optimization : Use Pd(PPh₃)₄ (5 mol%) and Cs₂CO₃ in toluene/water (3:1) at 90°C for 24 hours. Monitor via ¹⁹F NMR if fluorinated partners are used .

Q. What strategies are effective in designing biological assays to evaluate the compound’s ATF4 inhibitory activity?

- Methodological Answer :

- In Vitro Assays :

- Luciferase Reporter : Transfect HEK293 cells with an ATF4-responsive luciferase construct. Treat with 10–100 µM compound and measure luminescence .

- Western Blot : Quantify ATF4 protein levels in HCT116 cells post-treatment (IC₅₀ calculation via densitometry) .

- Control Experiments : Include positive controls (e.g., siRNA knockdown) and validate cytotoxicity via MTT assays .

Q. Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields (e.g., 70% vs. 95%)?

- Methodological Answer :

- Root Cause Analysis : Variables include solvent purity (anhydrous acetone vs. technical grade), base activity (fresh vs. aged K₂CO₃), and workup efficiency (ether extraction vs. direct crystallization) .

- Reproducibility Protocol : Standardize reagents (Sigma-Aldrylch, ≥99%), use Schlenk techniques for moisture-sensitive steps, and report yields as isolated (not crude) .

Q. What statistical methods are recommended for interpreting conflicting bioactivity data across studies?

- Methodological Answer :

- Meta-Analysis : Apply a random-effects model to aggregate IC₅₀ values from independent studies (e.g., RevMan software). Assess heterogeneity via I² statistics .

- Sensitivity Testing : Stratify data by cell line (e.g., cancer vs. normal) and assay type (e.g., enzymatic vs. cell-based) to identify confounding variables .

Q. Tables

Table 1 : Key Spectroscopic Data for this compound

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 3.76 (s, 3H, OCH₃), 4.61 (s, 2H, OCH₂CO), 6.85–7.25 (m, 4H, Ar-H) | |

| ¹³C NMR | δ 52.1 (OCH₃), 65.8 (OCH₂CO), 168.9 (C=O), 122–134 (Ar-C) | |

| FT-IR | 1742 cm⁻¹ (C=O), 1248 cm⁻¹ (C-O-C), 1090 cm⁻¹ (C-Cl) |

Table 2 : Optimized Reaction Conditions for Derivative Synthesis

Properties

IUPAC Name |

methyl 2-(4-chlorophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-12-9(11)6-13-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSGZHKYFZSNKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)COC1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197522 | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4841-22-9 | |

| Record name | methyl (4-chlorophenoxy)acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004841229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4841-22-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl (4-chlorophenoxy)acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP8NSQ7VCC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.